Potassium 5-chloro-2-methylphenyl-N-nitrosoamide
Description
Properties
CAS No. |
85631-94-3 |
|---|---|
Molecular Formula |
C7H6ClKN2O |
Molecular Weight |
208.68 g/mol |
IUPAC Name |
potassium;(5-chloro-2-methylphenyl)-nitrosoazanide |
InChI |
InChI=1S/C7H7ClN2O.K/c1-5-2-3-6(8)4-7(5)9-10-11;/h2-4H,1H3,(H,9,11);/q;+1/p-1 |
InChI Key |
SCWJLHKHZSNNAF-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)[N-]N=O.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 5-chloro-2-methylphenyl-N-nitrosoamide typically involves the reaction of 5-chloro-2-methylaniline with nitrous acid in the presence of potassium hydroxide. The reaction conditions include maintaining a low temperature to control the formation of the nitroso group and ensure the stability of the compound .
Industrial Production Methods
the synthesis process in a laboratory setting can be scaled up for industrial production with appropriate modifications to the reaction conditions and equipment .
Chemical Reactions Analysis
Decomposition Pathways and Stability
N-nitroso compounds, including nitrosamides, undergo pH-dependent decomposition. Studies on analogous nitrosamines (e.g., NO-HCT) show rapid degradation at pH 6–8, producing formaldehyde, thiatriazine, and diazohydroxide intermediates . While specific data for potassium 5-chloro-2-methoxyphenyl-N-nitrosoamide is unavailable, similar compounds exhibit parallel/consecutive degradation mechanisms involving parallel and consecutive reactions. For instance, nitrosamines may decompose via:
-
Hydrolysis : Leading to formation of aldehydes (e.g., formaldehyde) and nitrogen oxides.
-
Photolysis : Breaking the N–N bond under UV irradiation, releasing nitric oxide and amine radicals .
| Reaction Condition | Key Products | Mechanism |
|---|---|---|
| pH 6–8 | Formaldehyde, thiatriazine | Parallel/consecutive pathways |
| UV irradiation | Nitric oxide, amine radicals | Photolytic cleavage |
Reactivity and Reaction Mechanisms
The nitroso group (-N=O) is reactive and participates in various transformations:
-
Denitrosation : Reduction with metals (e.g., Fe) or catalysts (e.g., Pd/C) can remove the nitroso group, yielding aromatic amines . For example, Fe powder and NH₄Cl in ethanol aqueous solution at 100°C denitrosoate nitrosamides to produce anilines .
-
Cross-coupling : N-nitroso compounds act as directing groups in metal-catalyzed reactions (e.g., Rh-catalyzed C–H activation) .
-
Amidoxime formation : Under acidic conditions, nitrosamines may react with oxo acids to form amidoximes, though this is more common in simpler nitrosamines .
Biological Interactions and Toxicity
N-nitroso compounds, including nitrosamides, exhibit genotoxic and mutagenic properties due to their interaction with nucleophilic sites in proteins and DNA . Specific mechanisms include:
-
DNA alkylation : The nitroso group may form covalent bonds with DNA bases, leading to mutagenesis.
-
Catalase inhibition : Nitroso compounds can reversibly inhibit catalase via direct interaction with the enzyme’s active site, particularly in the presence of halides .
| Compound Class | Toxicity Profile | Key Findings |
|---|---|---|
| N-nitrosamines | Genotoxic, mutagenic | Salmonella typhimurium mutagenesis |
| Nitrosamides | Potential DNA alkylating agents | Mechanistic studies on analogous compounds |
Scientific Research Applications
Potassium 5-chloro-2-methylphenyl-N-nitrosoamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Potassium 5-chloro-2-methylphenyl-N-nitrosoamide involves its interaction with molecular targets, primarily through the nitroso group. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound belongs to the N-nitrosoamide class, sharing core features with other aromatic nitroso derivatives. Key comparisons include:
a) N-Nitroso-N-methylaniline (CAS 156-10-5)
- Structure : A neutral nitroso compound with a methyl group directly attached to the nitrogen.
- Properties: Soluble in organic solvents (e.g., methanol, chloroform) .
- Applications: Used in carcinogenicity studies and as a precursor in organic synthesis. Unlike the potassium salt, it lacks water solubility, limiting its utility in aqueous systems .
b) N,N-Dimethyl-4-nitrosoaniline (CAS 138-89-6)
- Structure: Features dimethylamino and nitroso groups on the aromatic ring.
- Properties: Higher solubility in non-polar solvents compared to the potassium salt.
- Applications : Employed in dye synthesis and polymer stabilization .
c) 4-Nitrosodiphenylamine
Physicochemical Properties and Reactivity
Commercial and Industrial Relevance
- This compound: Limited commercial availability noted in the evidence. Its potassium ion may make it preferable for reactions requiring ionic intermediates.
- N-Nitroso-N-methylaniline : Priced at ¥16,800.00/25g, indicating high cost due to specialized applications .
- N,N-Dimethyl-4-nitrosoaniline : More affordable (¥9,600.00/500g), reflecting bulk use in industrial processes .
Biological Activity
Potassium 5-chloro-2-methylphenyl-N-nitrosoamide is part of the N-nitroso compound family, which has garnered significant attention due to its biological activity, particularly its potential carcinogenic effects. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, toxicological profiles, and relevant case studies.
Overview of N-Nitroso Compounds
N-nitroso compounds (NOCs), including nitrosamines and nitrosamides, are known for their carcinogenic potential. They are formed from the reaction of nitrites with secondary amines or amides and can be found in various environmental and dietary sources. The biological activity of these compounds is primarily linked to their ability to cause DNA damage through metabolic activation and subsequent formation of reactive intermediates.
The carcinogenicity of N-nitroso compounds, including this compound, is largely attributed to their genotoxic properties. The key steps in their mode of action include:
- Metabolic Activation : NOCs undergo metabolic conversion primarily via cytochrome P450 enzymes, leading to the formation of highly reactive species that can interact with DNA.
- DNA Interaction : These reactive species can form covalent bonds with DNA bases, resulting in mutagenic lesions that may lead to cancer if not repaired effectively.
Toxicological Profile
The toxicological effects of this compound have been studied in various animal models. Key findings include:
- Carcinogenic Potential : Similar to other NOCs, this compound has shown significant carcinogenic activity in laboratory animals when administered at specific doses over prolonged periods. For instance, studies have indicated that low doses can induce tumors in multiple organs, including the liver and kidneys .
- Dose-Response Relationship : The carcinogenic response is dose-dependent, with lower doses being effective in inducing tumors after chronic exposure .
Case Study 1: Carcinogenicity Assessment
A study involving the administration of this compound to rodents demonstrated a marked increase in tumor incidence compared to control groups. The tumors observed were primarily located in the liver and lungs, indicating organ specificity similar to other N-nitroso compounds .
Case Study 2: Metabolic Pathways
Research has shown that metabolic activation plays a crucial role in the biological activity of this compound. In vitro studies using liver microsomes revealed that this compound undergoes denitrosation, leading to the formation of reactive nitrogen species capable of damaging cellular macromolecules .
Comparative Analysis Table
| Compound Name | Carcinogenicity | Main Target Organs | Metabolic Activation Pathway |
|---|---|---|---|
| This compound | Yes | Liver, Lungs | Cytochrome P450 Enzymes |
| N-Nitrosodimethylamine (NDMA) | Yes | Liver | Cytochrome P450 Enzymes |
| N-Nitrosodiethylamine (NDEA) | Yes | Liver, Kidney | Cytochrome P450 Enzymes |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Potassium 5-chloro-2-methylphenyl-N-nitrosoamide with high purity?
- Methodological Answer : Nitrosoamide synthesis typically involves nitrosation of secondary amines using nitrous acid (HNO₂) under acidic conditions. For aryl-substituted nitrosoamides, the reaction must be conducted at 0–5°C to minimize decomposition . Purification via recrystallization in cold ethanol or acetonitrile is advised, with purity validated by HPLC (C18 column, UV detection at 254 nm). Potassium salt formation can be achieved by neutralization with KOH, followed by lyophilization to isolate the crystalline product .
Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for refinement and ORTEP-3 for visualization . Key metrics include R-factor (<5%) and residual electron density analysis .
- NMR : ¹H/¹³C NMR in DMSO-d₆ to identify aromatic protons (δ 6.8–7.4 ppm), nitroso group (δ 155–160 ppm in ¹³C), and potassium coordination effects .
- IR : Confirm N–N=O stretch (~1450–1500 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via LC-MS (ESI+ mode) for nitrosoamine impurities (e.g., N-nitrosodi-n-propylamine, [M+H]⁺ = 131.1) . Store at 0–6°C in amber vials under argon to prevent photolytic and oxidative decomposition .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during structure determination?
- Methodological Answer :
- Twinning analysis : Use the ROTAX algorithm in WinGX to detect twinning ratios .
- Disorder modeling : Refine split positions with SHELXL’s PART instruction, applying isotropic displacement parameters for minor components .
- Validation : Check ADDSYM in PLATON to exclude overlooked symmetry .
Q. What advanced analytical strategies align with EMA guidelines for quantifying trace nitrosamine impurities in drug products containing this compound?
- Methodological Answer :
- Sample preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents to isolate nitrosamines from complex matrices .
- Detection : LC-HRMS (Q-TOF) with a HILIC column and MRM transitions specific to N-nitroso fragments (e.g., m/z 74.024 for [CH₂N₂O]⁺) .
- Validation : Follow ICH M10 guidelines for LOD (0.03 ppm) and LOQ (0.1 ppm) .
Q. How can computational methods predict degradation pathways and reactive intermediates of this nitrosoamide?
- Methodological Answer :
- DFT calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to model homolytic cleavage of the N–NO bond (ΔG‡ ~25–30 kcal/mol) and identify radical intermediates .
- Kinetic studies : Monitor Arrhenius parameters via UV-Vis spectroscopy in DMF at 40–80°C to validate computational predictions .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
